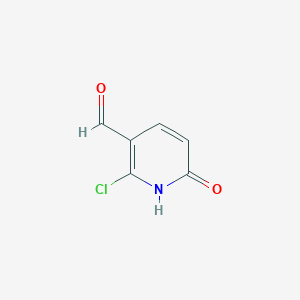

2-Chloro-6-hydroxynicotinaldehyde

Description

Significance of Functionalized Pyridine (B92270) Scaffolds in Organic Synthesis

Pyridine and its derivatives are ubiquitous in organic chemistry, serving as indispensable building blocks for the synthesis of complex molecules. nih.gov Their prevalence stems from their unique electronic properties and the versatility with which they can be modified. The nitrogen atom within the pyridine ring imparts a degree of basicity and allows for a range of chemical transformations. nih.gov Functionalized pyridines are central to the development of novel therapeutic agents, with the pyridine moiety being a common feature in many FDA-approved drugs. acs.org

The ability to introduce various substituents onto the pyridine ring is crucial for fine-tuning the biological activity, solubility, and other physicochemical properties of the resulting compounds. nih.govnih.gov This has led to the development of numerous synthetic methodologies aimed at the selective functionalization of the pyridine scaffold. acs.orgthieme-connect.com These methods are in high demand as they open avenues to new chemical entities with potentially enhanced or entirely new functionalities. acs.org The strategic incorporation of different functional groups can transform a simple pyridine core into a highly specific and potent molecule for a targeted application.

Overview of Aldehyde and Halogen Functionalities in Heterocyclic Chemistry

The aldehyde group (–CHO) is a highly reactive and versatile functional group in organic synthesis. msu.edu Its electrophilic carbon atom readily participates in a wide range of reactions, including nucleophilic additions, condensations, and oxidations, making it a valuable handle for constructing more complex molecular architectures. msu.edu In the context of heterocyclic chemistry, the reactivity of an aldehyde can be influenced by the electronic nature of the heterocyclic ring to which it is attached. researchgate.net

Halogens, such as chlorine, are also key players in heterocyclic chemistry. The introduction of a halogen atom onto a heterocyclic ring can significantly alter its electronic properties and reactivity. libretexts.org Halogenated heterocycles often serve as versatile intermediates in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is instrumental in the synthesis of a diverse array of compounds with tailored properties. The halogenation of aldehydes and ketones is a well-established transformation, often proceeding via enol or enolate intermediates. youtube.com

Contextualization of 2-Chloro-6-hydroxynicotinaldehyde within Emerging Research Areas

This compound, with its unique combination of a pyridine ring, a chlorine atom, a hydroxyl group, and an aldehyde function, is positioned at the intersection of several key research areas. Its structural features make it a valuable precursor for the synthesis of a variety of more complex molecules. For instance, the chlorine atom can be displaced by various nucleophiles, and the aldehyde group can undergo a plethora of chemical transformations.

This compound and its analogs are being explored for their potential applications in medicinal chemistry. For example, related structures like 2-Chloro-6-methylisonicotinaldehyde have been investigated for their potential antimicrobial and anticancer properties. The pyridine scaffold itself is known to be a component of many biologically active compounds. nih.govnih.gov The presence of both a halogen and an aldehyde on the pyridine ring provides multiple points for diversification, allowing for the generation of libraries of compounds for biological screening.

Furthermore, the reactivity of this compound makes it a useful building block in the synthesis of novel materials and functional molecules. The ability to selectively react at different positions on the molecule allows for the controlled construction of larger, more intricate structures with specific desired properties.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

| This compound | 106984-91-2 | C6H4ClNO2 | 157.56 | Contains chloro, hydroxyl, and aldehyde groups on a pyridine ring. |

| 6-Hydroxynicotinaldehyde (B33801) | 106984-91-2 | C6H5NO2 | 123.11 | Parent compound without the chlorine atom. scbt.comcombi-blocks.com |

| 2-Chloro-6-methylisonicotinaldehyde | 479613-16-6 | C7H6ClNO | 155.58 | Methyl group instead of a hydroxyl group. |

| 5-Chloro-6-methoxynicotinaldehyde | 132865-44-2 | C7H6ClNO2 | 171.58 | Methoxy group instead of a hydroxyl group, and chlorine at a different position. americanelements.com |

| 2-Amino-6-chloropyridine | Not Applicable | C5H5ClN2 | 128.56 | An intermediate in the synthesis of related compounds. |

| 6-Chloro-2-hydroxypyridine | 16879-02-0 | C5H4ClNO | 129.54 | Lacks the aldehyde group. sigmaaldrich.com |

| 2-Chloro-6-trichloromethylpyridine | 1929-82-4 | C6H3Cl4N | 230.91 | Trichloromethyl group instead of hydroxyl and aldehyde groups. jubilantingrevia.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1227592-84-8 |

|---|---|

Molecular Formula |

C6H4ClNO2 |

Molecular Weight |

157.55 g/mol |

IUPAC Name |

2-chloro-6-oxo-1H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H4ClNO2/c7-6-4(3-9)1-2-5(10)8-6/h1-3H,(H,8,10) |

InChI Key |

PTZUDJWMOVZZIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=C1C=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Hydroxynicotinaldehyde

Direct Synthesis Strategies and Reaction Conditions

A plausible and efficient synthesis of 2-chloro-6-hydroxynicotinaldehyde can be conceptualized through a sequence of reactions starting from readily available precursors. The key challenge lies in the selective introduction of the chloro, hydroxyl, and formyl groups at the C2, C6, and C3 positions, respectively.

Precursor Selection and Chemical Transformations

A potential synthetic route commences with 2,6-dihydroxynicotinic acid. This starting material possesses the required hydroxyl group at the C6 position and a carboxylic acid at the C3 position, which can be later converted to the aldehyde functionality.

The proposed synthetic sequence is as follows:

Chlorination of 2,6-dihydroxynicotinic acid: The first step involves the selective chlorination of one of the hydroxyl groups. This can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction typically requires elevated temperatures to drive the conversion of the hydroxyl group to a chloro group. The inherent reactivity of the 2-position of the pyridine (B92270) ring often favors chlorination at this site.

Formation of the acid chloride: The carboxylic acid group can be converted to an acid chloride using a suitable reagent like thionyl chloride or oxalyl chloride. This transformation is a standard procedure in organic synthesis and prepares the molecule for the subsequent reduction.

Reduction of the acid chloride to an aldehyde: The resulting acid chloride can then be selectively reduced to the aldehyde using a mild reducing agent. The Rosenmund reduction, which employs hydrogen gas with a poisoned palladium catalyst (e.g., Pd/BaSO₄), is a classic method for this transformation and can be effective in preventing over-reduction to the alcohol.

An alternative approach could involve the direct formylation of a pre-functionalized pyridine ring, though achieving the desired regioselectivity can be challenging.

| Step | Reaction | Reagents and Conditions |

| 1 | Selective Chlorination | 2,6-dihydroxynicotinic acid, Phosphorus oxychloride (POCl₃), elevated temperature. |

| 2 | Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, inert solvent. |

| 3 | Reduction to Aldehyde | Hydrogen gas (H₂), Palladium on Barium Sulfate (Pd/BaSO₄) (Rosenmund catalyst). |

Reaction Optimization and Process Scalability Considerations

For any synthetic route, optimization of reaction conditions is crucial for maximizing yield and purity, particularly when considering larger-scale production.

Key optimization parameters include:

Temperature: The chlorination step will likely require careful temperature control to ensure selective monochlorination and prevent unwanted side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for each step.

Stoichiometry of Reagents: The molar ratios of the reactants, especially the chlorinating and reducing agents, need to be precisely controlled to favor the desired product and minimize by-product formation.

Catalyst Loading and Deactivation: In the Rosenmund reduction, the activity of the palladium catalyst is critical. Careful control of catalyst loading and the use of a "poison" (like quinoline-sulfur) are necessary to prevent over-reduction.

Scalability considerations involve:

Heat Transfer: Exothermic reactions, such as chlorination, require efficient heat management in large-scale reactors to maintain temperature control.

Reagent Handling and Safety: The use of hazardous reagents like phosphorus oxychloride and thionyl chloride necessitates appropriate safety protocols and handling procedures in an industrial setting.

Purification Methods: Developing a robust and scalable purification strategy, such as crystallization or column chromatography, is vital for obtaining the final product with high purity.

Comparative Synthesis of Positional Isomers and Related Halogenated Nicotinaldehydes

The synthesis of positional isomers and other halogenated hydroxynicotinaldehydes often requires different starting materials or a modified synthetic strategy to direct the functional groups to the desired positions.

Synthetic Routes to 2-Chloro-4-hydroxynicotinaldehyde and 5-Chloro-6-hydroxynicotinaldehyde

2-Chloro-4-hydroxynicotinaldehyde: The synthesis of this isomer would likely start from a precursor where the hydroxyl group is already at the C4 position. For instance, 2-chloro-4-hydroxynicotinic acid could be a suitable starting material. The synthetic sequence would then be analogous to the one proposed for the 2,6-isomer, involving the conversion of the carboxylic acid to the aldehyde. The commercial availability of 2-Chloro-4-hydroxynicotinaldehyde suggests that established synthetic routes exist. sigmaaldrich.com

5-Chloro-6-hydroxynicotinaldehyde: The synthesis of this isomer presents a different regiochemical challenge. A plausible starting material could be 6-hydroxynicotinic acid. The introduction of the chloro group at the C5 position would require a regioselective chlorination step. This can often be achieved through electrophilic aromatic substitution, where the directing effects of the existing substituents guide the incoming chlorine atom. Once 5-chloro-6-hydroxynicotinic acid is obtained, the carboxylic acid can be reduced to the aldehyde. A related compound, 5-Chloro-6-methoxynicotinaldehyde, is commercially available, indicating that synthetic pathways to this substitution pattern are established. americanelements.combldpharm.com The hydroxyl group can often be protected as a methyl ether during certain synthetic steps and later deprotected.

| Compound | Plausible Starting Material | Key Synthetic Challenge |

| 2-Chloro-4-hydroxynicotinaldehyde | 2-Chloro-4-hydroxynicotinic acid | - |

| 5-Chloro-6-hydroxynicotinaldehyde | 6-Hydroxynicotinic acid | Regioselective chlorination at the C5 position. |

Methodologies for Other Chloro-Hydroxynicotinic Aldehyde Variants

The synthesis of other chloro-hydroxynicotinic aldehyde variants would follow similar principles of retrosynthetic analysis. The choice of the starting material is paramount and is dictated by the desired final substitution pattern. For example, a patent for preparing 2-halogeno-nicotinic acids describes starting from a 3-cyano-2-pyridone. google.com This highlights that various precursors can be utilized to access different substitution patterns on the pyridine ring. The cyano group can be hydrolyzed to a carboxylic acid, which can then be converted to the aldehyde.

Another patent details a process for producing 2-chloro-5-chloromethyl-pyridine starting from 6-hydroxynicotinic acid, which involves the formation of 6-hydroxynicotinaldehyde (B33801) as an intermediate. google.com This further demonstrates the versatility of nicotinic acid derivatives in the synthesis of functionalized pyridines.

Chemo- and Regioselective Synthetic Approaches for Nicotinaldehyde Derivatives

The synthesis of highly substituted nicotinaldehyde derivatives often requires sophisticated chemo- and regioselective strategies to control the placement of functional groups on the pyridine ring.

Chemoselectivity refers to the selective reaction of one functional group in the presence of other, different functional groups. For instance, in the synthesis of this compound, the reduction of the acid chloride to an aldehyde must be chemoselective to avoid the reduction of the chloro group or the pyridine ring itself. The use of poisoned catalysts or specific reducing agents is a common strategy to achieve this. rsc.org

Regioselectivity is the control of the position at which a chemical reaction occurs. In the synthesis of substituted pyridines, the inherent electronic properties of the ring and the directing effects of existing substituents play a crucial role. For example, electrophilic substitution on a pyridine ring is generally difficult but can be facilitated by electron-donating groups. The position of substitution is influenced by the nature and location of these groups. Advanced synthetic methods, including directed ortho-metalation (DoM) and cross-coupling reactions, offer powerful tools for achieving high regioselectivity in the functionalization of pyridine rings. These modern synthetic techniques allow for the precise introduction of substituents at positions that may not be accessible through classical electrophilic or nucleophilic substitution reactions. mdpi.comnih.gov

The development of new catalytic systems and synthetic methodologies continues to expand the toolbox for chemists, enabling the efficient and selective synthesis of complex nicotinaldehyde derivatives with diverse substitution patterns for various applications. nih.govresearchgate.net

Reactivity and Advanced Chemical Transformations of 2 Chloro 6 Hydroxynicotinaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde group is a key site for molecular elaboration, readily participating in condensation, reduction, and oxidation reactions.

Condensation Reactions and Schiff Base Formation

The aldehyde functionality of 2-chloro-6-hydroxynicotinaldehyde is prone to condensation reactions with primary amines to form Schiff bases, or imines. nih.gov This reaction typically involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov Schiff bases are pivotal intermediates in the synthesis of various heterocyclic compounds and are recognized for their biological activities. nih.govnih.gov

The general mechanism involves the formation of an unstable carbinolamine intermediate, which then eliminates a water molecule to form the C=N double bond characteristic of a Schiff base. science.gov These reactions are often catalyzed by a small amount of acid. The resulting Schiff bases from this compound are valuable precursors for more complex molecules, including macrocyclic ligands. longdom.orgarpgweb.com For instance, condensation with hydrazides can yield hydrazone Schiff bases, which are effective chelating agents for metal ions. longdom.org

Table 1: Examples of Condensation Reactions This table presents generalized reaction types as specific examples for this compound were not available in the search results. The principles are based on well-established reactions of aldehydes.

| Reactant | Reagent | Product Type | Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base | Acid or base catalysis, often with heating |

| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | Mild acid catalysis |

| This compound | Hydroxylamine (H₂N-OH) | Oxime | Mild acid or base catalysis |

Selective Carbonyl Reductions and Oxidations

The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of compounds.

Reduction: Selective reduction of the aldehyde to a primary alcohol, yielding (2-chloro-6-hydroxypyridin-3-yl)methanol, can be achieved using mild reducing agents. Borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄), are commonly used for this transformation as they are chemoselective for aldehydes and ketones over other functional groups. For example, methyl 6-chloronicotinate can be reduced to 6-chloro-3-pyridylmethanol using sodium borohydride in a mixture of THF and methanol. prepchem.com Similarly, 6-chloronicotinic acid is reduced to 6-chloro-3-pyridinemethanol using a borane-THF complex. prepchem.com These methods highlight that the aldehyde in this compound can be selectively reduced to an alcohol without affecting the chloro or hydroxyl groups.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid to form 2-chloro-6-hydroxynicotinic acid. This transformation can be accomplished using various oxidizing agents. Mild oxidants like Tollens' reagent (silver nitrate (B79036) in ammonia) are known to selectively oxidize aldehydes. pipzine-chem.com More robust oxidation methods, such as using ozone with a catalyst, have been employed to convert 2-chloro-3-alkylpyridines into 2-chloronicotinic acid. google.com Another route involves the hydrolysis of a nitrile. For example, heating 3-cyano-2-pyridone with hydrochloric acid yields 2-hydroxy-nicotinic acid. google.com

Table 2: Selective Reduction and Oxidation Reactions This table includes data from analogous compounds to illustrate the described transformations.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 6-Chloronicotinic acid | Borane/THF complex | 6-chloro-3-pyridinemethanol | prepchem.com |

| Methyl 6-chloronicotinate | Sodium borohydride, Methanol, THF | 6-chloro-3-pyridylmethanol | prepchem.com |

| 2-chloro-3-alkyl pyridine (B92270) | Ozone, Acetate (B1210297) catalyst | 2-chloronicotinic acid | google.com |

| 3-cyano-2-pyridone | Hydrochloric acid, Heat | 2-hydroxy-nicotinic acid | google.com |

Modifications and Derivatizations at the Hydroxyl Moiety

The 2-hydroxypyridine (B17775) moiety exists in tautomeric equilibrium with its 2-pyridone form. This duality influences its reactivity, particularly in alkylation and acylation reactions, which can occur at either the oxygen or nitrogen atom.

O-Alkylation and O-Acylation Strategies

O-Alkylation: The hydroxyl group can be alkylated to form an ether. The regioselectivity of this reaction (O- vs. N-alkylation) is influenced by factors such as the alkylating agent, base, and solvent. researchgate.net While N-alkylation is often favored, specific conditions can promote O-alkylation to yield 2-alkoxypyridine derivatives. researchgate.netresearchgate.net For instance, regioselective O-alkylation of 2-pyridones has been achieved with high selectivity using TfOH-catalyzed carbenoid insertion. nih.govrsc.org

O-Acylation: Acylation of the hydroxyl group leads to the formation of an ester. This is typically achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. Platinum-catalyzed acylation of 2-(aryloxy)pyridines with acyl chlorides has been reported, demonstrating a method for introducing acyl groups. ecu.edu

Ether and Ester Linkage Formation

Ether Linkage: The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comkhanacademy.org This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. masterorganicchemistry.comwvu.edu In the context of this compound, the hydroxyl group can be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. youtube.com This alkoxide can then react with an alkyl halide to form the desired ether, 2-alkoxy-6-chloronicotinaldehyde. youtube.comlibretexts.org The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

Ester Linkage: Esterification can be achieved by reacting this compound with an acyl chloride or carboxylic anhydride. This reaction is usually performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct.

Table 3: O-Alkylation and O-Acylation Reactions This table presents generalized reactions and data from related 2-pyridone systems due to a lack of specific examples for the target compound.

| Reaction Type | Reagents | Product Type | Key Considerations | Reference |

|---|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., NaH) | 2-Alkoxy-6-chloronicotinaldehyde | SN2 mechanism; favors primary alkyl halides. | masterorganicchemistry.comyoutube.com |

| O-Alkylation | Diazo compound, TfOH | 2-Alkoxy-6-chloronicotinaldehyde | High regioselectivity for O-alkylation. | nih.govrsc.org |

| O-Acylation | Acyl chloride, Base (e.g., pyridine) | 2-Acyloxy-6-chloronicotinaldehyde | Forms an ester linkage. | ecu.edu |

Reactivity at the Halogen (Chlorine) Substituent

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position for nucleophilic attack. acs.org This allows for the displacement of the chloride ion by a variety of nucleophiles.

This reactivity is a cornerstone for introducing diverse functionalities onto the pyridine ring. The SNAr mechanism typically involves the addition of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. researchgate.netyoutube.com

A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols, leading to the synthesis of 2-amino, 2-alkoxy, and 2-thioether substituted pyridine derivatives, respectively. For example, 2-chloropyridines can be efficiently converted into 2-aminopyridines by reaction with amines, sometimes requiring high temperatures, which can be achieved using a flow reactor. thieme-connect.com The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, making fluoropyridines highly reactive, though chloropyridines are also common substrates. nih.gov

Table 4: Nucleophilic Aromatic Substitution at the Chlorine Substituent This table provides examples from reactions with 2-chloropyridines to illustrate the potential transformations.

| Nucleophile | Reagent Example | Product Type | Conditions | Reference |

|---|---|---|---|---|

| Amine | Secondary Amine (e.g., Piperidine) | 2-Amino-6-hydroxynicotinaldehyde derivative | High temperature (e.g., 100-300 °C), often in a sealed tube or flow reactor. | thieme-connect.com |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-6-hydroxynicotinaldehyde | Methanol, elevated temperatures. | google.com |

| Thiol | Thiophenol | 2-(Phenylthio)-6-hydroxynicotinaldehyde | Base (e.g., NaH), polar aprotic solvent. | researchgate.net |

| Hydroxide | Aqueous Acid/Base | 2,6-Dihydroxynicotinaldehyde | Hydrolysis, often under forcing conditions. | acs.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine at an activated position (ortho or para to the ring nitrogen). In this compound, the chlorine atom at the C-2 position is activated by the ring nitrogen, making it a prime site for nucleophilic attack.

SNAr reactions on this substrate can be performed with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Research on related 2-chloropyridine (B119429) systems demonstrates that these reactions can often be carried out under thermal conditions, sometimes without a catalyst. For instance, the amination of 2-chloropyridines with various secondary amines has been achieved in high-boiling solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. researchgate.net However, the reactivity can be significantly influenced by the electronic nature of both the pyridine substrate and the nucleophile. The presence of the electron-donating hydroxyl group at C-6 might slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine.

In a study on the late-stage functionalization of complex molecules, a sequence involving C-H fluorination followed by SNAr was used on a 3-hydroxy-6-chloropyridine derivative. nih.govacs.org This highlights that even on highly functionalized rings, the position alpha to the nitrogen is reactive towards substitution. The displacement of a halide at this position allows for the introduction of various alkoxy and amino groups. nih.govacs.org

Below is a representative table of potential SNAr reactions on this compound based on established methodologies for similar substrates.

| Nucleophile | Reagent Example | Product | Representative Conditions |

| Amine | Morpholine | 2-(Morpholin-4-yl)-6-hydroxynicotinaldehyde | Heat in NMP or DMSO, uncatalyzed or base-mediated researchgate.netresearchgate.net |

| Alcohol | Sodium Methoxide | 2-Methoxy-6-hydroxynicotinaldehyde | NaH or other strong base in corresponding alcohol |

| Thiol | Sodium Thiophenoxide | 6-Hydroxy-2-(phenylthio)nicotinaldehyde | Base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF) |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools to functionalize aryl halides like this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.orgresearchgate.netorganic-chemistry.org For this compound, a Suzuki coupling would replace the C-2 chlorine with an aryl, heteroaryl, or vinyl group. The reaction generally requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₃PO₄). The reactivity of aryl chlorides can be lower than that of bromides or iodides, often necessitating more specialized, electron-rich, and bulky phosphine ligands to facilitate the initial oxidative addition step. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgrsc.org This reaction would install an alkyne moiety at the C-2 position of the pyridine ring, a valuable handle for further synthetic transformations. The typical catalytic system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine). organic-chemistry.org Copper-free protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), a common side reaction. rsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing C-N bonds, coupling aryl halides with a wide array of amines. wikipedia.orgorganic-chemistry.org It offers a significant advantage over traditional SNAr amination, particularly for less reactive aryl halides or more complex amines, by proceeding under milder conditions and with broader substrate scope. wikipedia.org The catalytic system consists of a palladium precursor, a suitable phosphine ligand (often bulky and electron-rich, such as those developed by Buchwald's and Hartwig's groups), and a base (typically a strong, non-nucleophilic one like NaOt-Bu or LiHMDS). This reaction could be used to synthesize a library of 2-amino-6-hydroxynicotinaldehyde derivatives.

The table below summarizes potential cross-coupling reactions for this compound.

| Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Base (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Hydroxy-2-phenylnicotinaldehyde |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 6-Hydroxy-2-(phenylethynyl)nicotinaldehyde |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | 6-Hydroxy-2-(phenylamino)nicotinaldehyde |

Exploration of Pyridine Ring Functionalization

Beyond substitution at the C-2 position, the pyridine ring of this compound offers other sites for functionalization through strategies like metalation or direct C-H activation.

Directed Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating deprotonation at an adjacent ortho position. wikipedia.org In this compound, both the hydroxyl and aldehyde groups (or a protected form of the aldehyde) could potentially act as DMGs.

The hydroxyl group is a well-established DMG. After deprotonation to form a lithium alkoxide, it can direct lithiation to an adjacent C-H bond. However, in this specific molecule, both positions ortho to the hydroxyl group (C-5) and the nitrogen atom (which also directs lithiation) are occupied. The aldehyde group can also direct metalation, typically after being converted into a more robust directing group like an N,N-dialkyl amide or an oxazoline.

A key challenge in the lithiation of 2-chloropyridines is the potential for competing reactions. researchgate.net The use of strong alkyllithium bases can lead to nucleophilic addition at the C-6 position or halogen-metal exchange. To circumvent these issues, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. researchgate.net For 2-chloropyridine itself, studies have shown that lithiation with LDA or LiTMP can lead to deprotonation at the C-3 position. researchgate.net In the case of this compound, the directing effects of the existing substituents would need to be carefully considered to predict the site of metalation. The most acidic proton is likely at C-5, influenced by the adjacent aldehyde and para hydroxyl group, making it a potential site for functionalization after deprotonation.

Selective C–H Functionalization (Excluding Directing Group Applications here)

Direct C-H functionalization is an increasingly important area of synthesis that avoids the need for pre-functionalized starting materials like organohalides or organometallics. rsc.org These reactions involve the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, typically mediated by a transition metal catalyst. beilstein-journals.org

For pyridine rings, C-H functionalization can be challenging due to the electron-poor nature of the ring and the strong coordinating ability of the nitrogen atom, which can deactivate the catalyst. rsc.orgbeilstein-journals.org Despite these challenges, methods have been developed for the C-H alkylation, arylation, and borylation of pyridines.

These reactions often target the C-H bonds at the C-2 or C-4 positions. In this compound, the C-2 and C-6 positions are already substituted. Therefore, selective C-H functionalization would likely target the C-4 or C-5 positions. Given the electronic environment of the ring, with an aldehyde at C-3 and a hydroxyl at C-6, the C-4 and C-5 protons have distinct chemical environments. Palladium-catalyzed C-H arylation, for example, could potentially be directed to one of these sites under specific ligand and oxidant conditions.

A notable study demonstrated the late-stage fluorination of a complex pyridine derivative at the position alpha to the nitrogen, followed by nucleophilic substitution. nih.gov This two-step sequence represents a powerful method for C-H functionalization, installing a wide range of groups under mild conditions. acs.org Such modern strategies could foreseeably be applied to the C-4 or C-5 positions of the this compound scaffold, provided the right catalytic system is identified to overcome the inherent reactivity patterns of the substituted pyridine ring.

Applications of 2 Chloro 6 Hydroxynicotinaldehyde and Analogues As Directing Groups and Ligands in Catalysis

Comparative Analysis of 2-Hydroxynicotinaldehyde (B1277654) as a Catalytic Transient Directing Group (TDG)

2-Hydroxynicotinaldehyde has proven to be a highly effective TDG in several transition metal-catalyzed reactions. Its efficacy stems from the reversible formation of an imine with a primary amine substrate. The resulting Schiff base contains a pyridine (B92270) nitrogen and a hydroxyl group, which act as a bidentate chelating unit, directing the metal catalyst to a specific C–H bond within the substrate.

A significant breakthrough in C–H activation was the development of a palladium(II)-catalyzed γ-C(sp³)–H arylation of free primary aliphatic amines using 2-hydroxynicotinaldehyde as a catalytic TDG. nih.govresearchgate.net This reaction allows for the direct formation of a C-C bond at an unactivated carbon position, a challenging transformation in organic synthesis.

Mechanism: The catalytic cycle is initiated by the condensation of the primary amine substrate with 2-hydroxynicotinaldehyde to form a Schiff base. This imine then coordinates to a Pd(II) catalyst, forming a palladacycle intermediate through a concerted metalation-deprotonation (CMD) pathway at the γ-C(sp³)–H bond. Oxidative addition of an aryl iodide to the palladacycle, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst. The imine is then hydrolyzed to release the functionalized amine and the 2-hydroxynicotinaldehyde TDG, which can re-enter the catalytic cycle. The use of 2-hydroxynicotinaldehyde was found to be crucial, as other aldehydes were less effective. nih.gov

Scope: This methodology demonstrates broad applicability to a variety of free aliphatic amines. It is effective for the arylation of methyl C–H bonds in simple amines like propylamine (B44156) and isobutylamine. nih.gov Furthermore, the reaction tolerates substitutions at the α-position of the amine. nih.gov A range of aryl iodides, including those with heterocyclic motifs, can be used as coupling partners. researchgate.net Notably, the catalyst and TDG loadings can be significantly low, highlighting the efficiency of this system. nih.govresearchgate.net

Table 1: Examples of Pd-Catalyzed γ-C(sp³)–H Arylation of Primary Amines

| Amine Substrate | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| Propylamine | 4-Iodoanisole | 3-(4-Methoxyphenyl)propan-1-amine | 75 |

| Isobutylamine | Methyl 4-iodobenzoate | Methyl 4-(3-amino-2-methylpropyl)benzoate | 68 |

| 2-Methylbutylamine | 1-Iodo-4-nitrobenzene | 3-Methyl-3-(4-nitrophenyl)butan-1-amine | 72 |

| Cyclohexylmethanamine | 4-Iodo-N,N-dimethylaniline | 1-(Cyclohexyl)-1-(4-(dimethylamino)phenyl)methanamine | 85 |

Data is illustrative and compiled from findings in referenced literature.

2-Hydroxynicotinaldehyde also plays a crucial role as a catalyst for the site-selective deuteration of α-amino esters through hydrogen isotope exchange (HIE). mdpi.com Deuterium-labeled amino acids are valuable tools in metabolic studies and can enhance the pharmacokinetic properties of drugs.

Mechanism: In this process, 2-hydroxynicotinaldehyde condenses with an α-amino ester to form a Schiff base. The electron-deficient pyridine ring and the ortho-hydroxyl group of the aldehyde moiety are critical for the catalytic activity. mdpi.com They work in concert to increase the acidity of the α-C–H bond of the amino ester, facilitating its deprotonation and subsequent exchange with deuterium (B1214612) from a deuterium source like D₂O. The pyridine ring stabilizes the resulting carbanion intermediate through resonance. The reaction proceeds under mild conditions and does not require a strong base, although one can accelerate the reaction. mdpi.com

Scope: The method is applicable to a wide range of α-amino esters with good yields and high levels of deuterium incorporation. mdpi.com It exhibits excellent functional group tolerance. The superiority of 2-hydroxynicotinaldehyde is evident when compared to other aldehydes like salicylaldehyde (B1680747) or benzaldehyde, which show significantly lower or no catalytic activity. mdpi.com

Table 2: Deuteration of α-Amino Esters using 2-Hydroxynicotinaldehyde

| Amino Ester Substrate | Deuterium Incorporation (%) |

|---|---|

| tert-Butyl phenylalanine | >95 |

| Methyl leucine | >95 |

| Ethyl valine | >95 |

| Benzyl alanine | >95 |

Data is illustrative and compiled from findings in referenced literature. mdpi.com

Beyond palladium catalysis, 2-hydroxynicotinaldehyde has been employed as a TDG in copper-catalyzed reactions. A dual catalytic system using copper(II) acetate (B1210297) and 2-hydroxynicotinaldehyde enables the transient C(sp²)–H sulfonylation of benzylamines. This represents the first example of a copper-catalyzed C-S bond formation using a transient directing group for amines.

Mechanism: The reaction proceeds through the formation of an imine between the benzylamine (B48309) and 2-hydroxynicotinaldehyde. This intermediate then coordinates to the copper catalyst. Computational studies suggest that the TDG lowers the energy barrier for the turnover-limiting C–H activation step. An oxidant, such as manganese(IV) oxide, is used in the reaction. The process involves the generation of a cupracycle, which then combines with a sulfonyl radical (RSO₂•) formed from the oxidation of a sulfinate salt.

Scope: This protocol allows for the coupling of a diverse array of sulfinate salts and benzylamines, producing γ-sulfonyl amines in good yields. The dual catalytic system is a significant advancement, demonstrating that less expensive and more abundant metals like copper can be used for these types of transformations, which have historically been dominated by precious metals like palladium.

Investigating the Potential of 2-Chloro-6-hydroxynicotinaldehyde as a Directing Group or Ligand

While the catalytic applications of 2-hydroxynicotinaldehyde are well-documented, specific studies on its chlorinated analogue, this compound, are not yet prevalent in the literature. However, by understanding the electronic effects of the chloro substituent, we can hypothesize its potential behavior and design experiments to explore its utility in catalysis.

Currently, there is a lack of specific experimental studies detailing the coordination complexes of this compound with transition metals. However, we can infer its likely coordination behavior based on the known properties of similar ligands.

Like its non-chlorinated counterpart, this compound is expected to act as a bidentate ligand after forming a Schiff base with a primary amine. The coordination would involve the pyridine nitrogen and the deprotonated hydroxyl group. The key difference lies in the electronic effect of the chlorine atom at the 2-position of the pyridine ring. Chlorine is an electron-withdrawing group, which would decrease the electron density on the pyridine nitrogen. This could have several consequences:

Weaker Coordination: The reduced basicity of the pyridine nitrogen might lead to a weaker coordinate bond with the transition metal center compared to 2-hydroxynicotinaldehyde.

Modified Lewis Acidity of the Metal Center: A less electron-donating ligand would result in a more Lewis acidic and electrophilic metal center. This could enhance the reactivity of the metal in certain catalytic steps, such as oxidative addition.

Altered Stability of Intermediates: The stability of key intermediates, like the metallacycle formed during C-H activation, could be affected. The electron-withdrawing nature of the chloro group might influence the ease of C-H bond cleavage.

Hypothesis: The introduction of a chloro group at the 2-position of 2-hydroxynicotinaldehyde could modulate its activity as a TDG in C–H activation reactions. The increased electrophilicity of the coordinated metal center could potentially accelerate the C-H activation step or alter the reaction's selectivity. It is hypothesized that this compound can function as an effective TDG in palladium-catalyzed γ-C(sp³)–H arylation of primary amines, possibly at lower temperatures or with different substrate scope compared to the parent aldehyde.

Experimental Design:

To test this hypothesis, a series of experiments can be designed, directly comparing the performance of this compound with 2-hydroxynicotinaldehyde in a model reaction, such as the Pd-catalyzed arylation of propylamine with 4-iodoanisole.

Synthesis of the TDG: this compound would first need to be synthesized, likely through a multi-step process starting from a commercially available chloropyridine derivative.

Optimization of Reaction Conditions: A systematic optimization of the reaction parameters would be conducted. This would involve screening different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂), oxidants/additives (e.g., Ag₂CO₃, AgTFA), solvents (e.g., HFIP, t-AmylOH), and temperatures.

Table 3: Proposed Experimental Matrix for Optimization

| Entry | Pd Catalyst (mol%) | TDG (mol%) | Additive | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | 2-Cl-6-OH-nicotinaldehyde (10) | Ag₂CO₃ | HFIP | 100 |

| 2 | Pd(TFA)₂ (5) | 2-Cl-6-OH-nicotinaldehyde (10) | Ag₂CO₃ | HFIP | 100 |

| 3 | Pd(OAc)₂ (5) | 2-Cl-6-OH-nicotinaldehyde (10) | AgTFA | HFIP | 100 |

| 4 | Pd(OAc)₂ (5) | 2-Cl-6-OH-nicotinaldehyde (10) | Ag₂CO₃ | t-AmylOH | 120 |

Substrate Scope Evaluation: Once optimal conditions are established, the scope of the reaction would be explored using a variety of primary amines and aryl halides to determine the functional group tolerance and limitations of the new TDG.

Mechanistic Studies: To understand the effect of the chloro group, kinetic studies could be performed to compare the reaction rates with the two different TDGs. Furthermore, attempts could be made to isolate and characterize the palladium-imine intermediates to gain insight into their relative stabilities and structures.

By systematically investigating its properties, it can be determined if this compound offers any advantages over its well-established analogue, potentially leading to the development of more efficient or selective catalytic systems for C-H functionalization.

Impact of Halogen Substitution on Directing Group Efficacy and Regioselectivity

The identity of the halogen substituent at the 2-position of 6-hydroxynicotinaldehyde (B33801) directing groups plays a critical role in modulating both the efficacy of the directing group and the regioselectivity of the catalyzed C-H functionalization reactions. The electronic and steric properties of the halogen atom directly influence the coordination of the directing group to the metal center and the subsequent steps of the catalytic cycle.

The efficacy of the directing group is largely governed by the electronic nature of the halogen. Halogens are electron-withdrawing groups, a property that can influence the Lewis basicity of the pyridine nitrogen and the hydroxyl group, which are the primary coordination sites for the metal catalyst. libretexts.orgmasterorganicchemistry.comwikipedia.org The electronegativity of the halogens decreases down the group (F > Cl > Br > I), which in turn affects their inductive electron-withdrawing effect. libretexts.org

In the context of electrophilic aromatic substitution, which shares some principles with C-H activation, all halogens are considered deactivating yet ortho, para-directing. masterorganicchemistry.comwikipedia.org This is due to the interplay between their strong inductive electron-withdrawing effect (-I) and their ability to donate a lone pair of electrons through resonance (+M). masterorganicchemistry.com While fluorine is the most electronegative, its 2p orbitals have better overlap with the 2p orbitals of the carbon atom in the pyridine ring, leading to a more significant resonance effect compared to chlorine, bromine, or iodine. masterorganicchemistry.com This can make fluorinated aromatic compounds more reactive towards electrophiles at the para position compared to their heavier halogen counterparts. wikipedia.org

The regioselectivity of the C-H functionalization is a complex interplay of both electronic and steric factors. The size of the halogen atom (I > Br > Cl > F) can exert significant steric hindrance, influencing the approach of the substrate and the geometry of the metallacyclic intermediate, which is often crucial for determining which C-H bond is activated.

While specific research directly comparing the full series of 2-halo-6-hydroxynicotinaldehydes as directing groups in a single catalytic system is limited in the publicly available literature, the general principles of halogen substituent effects in catalysis provide a framework for understanding their potential impact. For instance, in other catalytic systems, the choice of a specific halogen on a directing group has been shown to be critical for achieving high regioselectivity.

The following table summarizes the key properties of halogens that are expected to influence their performance as substituents on the 2-hydroxynicotinaldehyde directing group framework.

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Inductive Effect (-I) | Resonance Effect (+M) |

| Fluorine | 3.98 | 1.47 | Strong | Weak |

| Chlorine | 3.16 | 1.75 | Moderate | Weak |

| Bromine | 2.96 | 1.85 | Moderate | Weak |

| Iodine | 2.66 | 1.98 | Weak | Weak |

Role in Advanced Organic Synthesis and Scaffold Design

Utilization as a Building Block for Architecturally Complex Heterocyclic Systems

The inherent functionalities of 2-chloro-6-hydroxynicotinaldehyde, namely the aldehyde, the hydroxyl group, and the chloro-substituted pyridine (B92270) ring, render it a highly valuable synthon for the assembly of complex heterocyclic frameworks. These features allow for a variety of chemical transformations, leading to diverse and structurally sophisticated molecules.

Synthesis of Bridged Polycyclic Scaffolds

While direct studies on this compound for this specific application are not widely documented, the utility of its close analog, 2-hydroxynicotinaldehyde (B1277654), in the synthesis of bridged polycyclic scaffolds has been demonstrated. This highlights the potential of this class of compounds in generating three-dimensional molecular frameworks that are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space occupancy. The presence of the aldehyde and hydroxyl groups allows for sequential reactions, such as the formation of transient directing groups, which can facilitate complex carbon-carbon and carbon-heteroatom bond formations.

Annulation and Cyclization Strategies for Diverse Molecular Structures

The strategic placement of the chloro, hydroxyl, and aldehyde groups on the pyridine ring of this compound provides a versatile platform for various annulation and cyclization strategies. The aldehyde group can readily participate in condensation reactions with a wide range of nucleophiles, including active methylene (B1212753) compounds, amines, and hydrazines, to initiate the formation of new rings. For instance, tandem reactions involving Knoevenagel condensation followed by intramolecular cyclization can lead to highly functionalized pyridine derivatives. mdpi.com

The presence of the hydroxyl group offers a handle for etherification or can act as an internal nucleophile in cyclization reactions. The chlorine atom, being a good leaving group, is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of substituents and the closure of heterocyclic rings. This trifecta of reactivity allows for a multitude of reaction pathways to be explored, leading to a diverse array of fused and spirocyclic heterocyclic systems.

Contribution to the Construction of Diverse Molecular Libraries for Chemical Space Exploration

The generation of molecular libraries is a cornerstone of modern drug discovery and chemical biology, enabling the screening of vast numbers of compounds to identify new bioactive molecules. The structural attributes of this compound make it an attractive starting material for the construction of such libraries. Its capacity to undergo a variety of chemical transformations allows for the rapid generation of a multitude of analogs from a single, readily accessible core structure.

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are particularly well-suited for library synthesis. The aldehyde functionality of this compound is a key component in many MCRs, enabling the efficient assembly of complex molecules in a single step. This approach, combined with the other reactive handles on the molecule, allows for the creation of large and diverse libraries of compounds for high-throughput screening.

Precursor in the Synthesis of Structurally Novel and Functionally Enriched Organic Molecules

Beyond its role in building complex scaffolds, this compound serves as a valuable precursor for the synthesis of a wide range of structurally novel and functionally enriched organic molecules. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups, each opening up new avenues for chemical exploration.

Mechanistic Investigations and Computational Studies of 2 Chloro 6 Hydroxynicotinaldehyde and Analogues

Quantum Chemical Studies (e.g., Density Functional Theory) on Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the reaction pathways of pyridine (B92270) derivatives. These computational methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers, providing deep insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

For analogues of 2-chloro-6-hydroxynicotinaldehyde, such as various substituted 2-chloropyridines, DFT studies have been instrumental in understanding their reactivity in nucleophilic aromatic substitution (SNAr) reactions. The reactivity in these reactions is significantly influenced by the nature and position of substituents on the pyridine ring. researchgate.net Electron-withdrawing groups, for instance, are known to stabilize the Meisenheimer complex, a key intermediate in the SNAr mechanism, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net Molecular orbital calculations can quantify the change in Gibbs free energy between the initial state and the transition state, verifying the presence and influence of such intermediates. researchgate.net

DFT calculations at levels like B3LYP/6-311G+(d,p) are commonly employed to determine the electronic properties of substituted pyridines, such as their nucleophilicity. ias.ac.in These studies help in predicting the reactivity of different sites within a molecule. For this compound, DFT could be used to model the tautomeric equilibrium between the hydroxy-pyridine and the pyridone forms, and to assess the relative electrophilicity of the carbon atoms, particularly C2 (attached to chlorine) and the carbonyl carbon of the aldehyde group.

Furthermore, computational studies on related systems, like 3,4-pyridynes, utilize DFT (e.g., B3LYP/6-31G*) to analyze the geometry and electronic structure of reactive intermediates. nih.gov This approach, known as the aryne distortion model, helps in predicting the regioselectivity of nucleophilic additions. nih.gov While not a pyridyne, similar principles of analyzing bond lengths, angles, and charge distributions in this compound and its reaction intermediates can provide a robust framework for predicting its chemical behavior.

A hypothetical reaction pathway for the nucleophilic substitution of the chlorine atom in this compound with a generic nucleophile (Nu-) is depicted below, along with a table of calculated energies for each species, which would typically be obtained from DFT calculations.

Hypothetical Reaction Pathway and DFT-Calculated Energies

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Meisenheimer Complex | Tetrahedral intermediate formed by Nu- attack | -5.2 |

| Transition State | Energy maximum for the departure of Cl- | +15.8 |

| Products | 2-Nu-6-hydroxynicotinaldehyde + Cl- | -10.3 |

Note: The energy values are hypothetical and for illustrative purposes to show a typical energy profile for an SNAr reaction.

Elucidation of Catalytic Cycles and Key Intermediates

While many reactions of chloropyridines are stoichiometric, catalytic processes offer significant advantages in terms of efficiency and atom economy. Computational studies play a pivotal role in elucidating the intricate details of catalytic cycles involving pyridine derivatives.

For instance, in the context of cross-coupling reactions, where the chlorine atom of 2-chloropyridines can be substituted, DFT calculations can map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. These studies help in identifying the rate-determining step and understanding the role of the catalyst, ligands, and additives.

In reactions involving the hydroxyl group, such as esterification or etherification, computational models can shed light on the catalytic role of acids or bases. For example, the hydrolysis of esters of 2-hydroxypyridine (B17775) derivatives has been shown to be catalyzed by Cu2+ ions. nih.gov While the study focused on ester hydrolysis for metal ion detection, the principles of metal-catalyzed reactions involving the hydroxypyridine moiety are relevant. A plausible catalytic cycle would involve the coordination of the Cu2+ ion to the pyridine nitrogen and the ester oxygen, activating the ester for nucleophilic attack by water.

Key intermediates in such catalytic cycles, which are often transient and difficult to detect experimentally, can be computationally characterized. Their geometries, electronic structures, and relative energies provide a comprehensive picture of the reaction mechanism. For example, in a hypothetical palladium-catalyzed Suzuki coupling of this compound with a boronic acid, key intermediates would include the Pd(0) catalyst, the oxidative addition product (a Pd(II)-pyridyl complex), the transmetalation intermediate with the boronic acid, and the final coupled product after reductive elimination.

Hypothetical Key Intermediates in a Pd-Catalyzed Suzuki Coupling

| Intermediate | Description |

| Pd(0)Ln | Active palladium catalyst with ligands. |

| [Pd(II)(L)n(pyridyl)Cl] | Oxidative addition product of this compound to Pd(0). |

| [Pd(II)(L)n(pyridyl)(R)] | Intermediate after transmetalation with the organoboron reagent (R-B(OR)2). |

| Coupled Product + Pd(0)Ln | Products after reductive elimination, regenerating the catalyst. |

Computational Insights into Regio- and Stereoselectivity Control

The presence of multiple functional groups in this compound—the chloro, hydroxyl, and aldehyde groups—raises important questions of regioselectivity in its reactions. Computational chemistry provides powerful tools to predict and explain the preferential reactivity at one site over another.

The regioselectivity of nucleophilic attack can be rationalized by analyzing the distribution of electrostatic potential and the energies of the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule. For this compound, a nucleophile could potentially attack the carbon bearing the chlorine (C2), the carbonyl carbon of the aldehyde, or even undergo reactions at the hydroxyl group. DFT calculations can determine the activation barriers for each of these potential reaction pathways, thereby predicting the most likely product. nih.gov

For example, in reactions with soft nucleophiles, attack at the C2 position leading to SNAr is often favored due to the good leaving group ability of the chloride ion and the activation provided by the electron-withdrawing nitrogen atom in the ring. nih.gov Conversely, hard nucleophiles might preferentially attack the hard electrophilic center of the aldehyde's carbonyl group.

Stereoselectivity becomes a key consideration when the reactions of this compound or its derivatives lead to the formation of chiral centers. For instance, if the aldehyde group participates in a reaction that creates a new stereocenter, computational models can be used to predict the diastereomeric or enantiomeric excess. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The pathway with the lower energy transition state will be the favored one, thus determining the stereochemical outcome of the reaction.

Studies on related systems, such as the cycloaddition reactions of nitrones, have demonstrated the power of DFT in elucidating the origins of regio- and stereoselectivity. nih.gov By analyzing the frontier molecular orbitals and the energies of the various possible transition states, researchers can predict the observed product distribution with high accuracy. nih.gov Similar approaches can be applied to understand and predict the outcomes of reactions involving this compound.

Emerging Research Frontiers and Future Perspectives for 2 Chloro 6 Hydroxynicotinaldehyde

Development of Novel Derivatization Strategies for Broadened Applications

The future utility of 2-Chloro-6-hydroxynicotinaldehyde is intrinsically linked to the development of innovative derivatization strategies. The three functional groups on the pyridine (B92270) ring—aldehyde, chloro, and hydroxyl—serve as reactive handles for a multitude of chemical transformations. These modifications can be tailored to fine-tune the molecule's steric, electronic, and self-assembly properties. researchgate.net

Future research will likely focus on:

Aldehyde Group Transformations: Beyond simple oxidation to a carboxylic acid or reduction to an alcohol, the aldehyde group can undergo complex condensation reactions to form Schiff bases, hydrazones, and other C=N bonded systems. These reactions are fundamental for creating complex ligands for metal coordination and building blocks for supramolecular assemblies. rsc.org

Nucleophilic Aromatic Substitution: The chloro group can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of a wide array of functional moieties. This is a key strategy for creating libraries of compounds for high-throughput screening in drug discovery and materials science.

These derivatization pathways allow for the systematic creation of new molecules with tailored functionalities, expanding their potential use as precursors for pharmaceuticals, agrochemicals, and functional materials. rsc.orgambeed.com

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Aldehyde (-CHO) | Reductive Amination | Amine (R-NH2), NaBH4 | Amine (-CH2-NHR) |

| Aldehyde (-CHO) | Wittig Reaction | Phosphonium Ylide | Alkene (-CH=CHR) |

| Aldehyde (-CHO) | Knoevenagel Condensation | Active Methylene (B1212753) Compound | Substituted Alkene |

| Chloro (-Cl) | Suzuki Coupling | Boronic Acid (R-B(OH)2), Pd Catalyst | Aryl/Alkyl Group (-R) |

| Chloro (-Cl) | Buchwald-Hartwig Amination | Amine (R2NH), Pd Catalyst | Amine (-NR2) |

| Hydroxyl (-OH) | Williamson Ether Synthesis | Alkyl Halide (R-X), Base | Ether (-OR) |

| Hydroxyl (-OH) | Esterification | Acyl Chloride (R-COCl) | Ester (-O-CO-R) |

Green Chemistry Principles in the Synthesis and Application of Functionalized Nicotinaldehydes

The principles of green chemistry are becoming increasingly central to modern organic synthesis, aiming to reduce waste and environmental impact. researchgate.net The synthesis and derivatization of nicotinaldehydes are well-suited for the adoption of these principles. Future research will prioritize the development of more sustainable synthetic routes.

Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or biodegradable ionic liquids. mdpi.com

Alternative Energy Sources: Employing microwave irradiation and ultrasonication can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced byproduct formation. nih.gov Microwave-mediated synthesis, for instance, has been successfully used for the eco-friendly production of other heterocyclic compounds. rsc.org

Benign Catalysts: The use of biodegradable and renewable catalysts, such as those derived from natural sources like lemon juice, is a promising alternative to hazardous and expensive metal catalysts. researchgate.net Organocatalysis, using small organic molecules to facilitate reactions, also represents a metal-free and environmentally friendly approach. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. One-pot, multi-component reactions are an excellent strategy for achieving high atom economy. researchgate.net

The application of these green methodologies not only makes the synthesis of this compound and its derivatives more environmentally friendly but also often more efficient and cost-effective. rsc.org

Integration into High-Throughput and Automated Synthetic Platforms

The increasing demand for novel molecules in drug discovery and materials science has driven the development of automated synthesis platforms. youtube.com These systems integrate robotics, flow chemistry, and real-time analysis to rapidly synthesize and purify large libraries of compounds. This compound is an ideal candidate for integration into such platforms as a versatile building block.

The advantages of this approach include:

Accelerated Discovery: Automated systems can perform numerous reactions in parallel, dramatically reducing the time required to generate and test new derivatives. chemrxiv.org

Reproducibility and Scalability: Automated platforms ensure high reproducibility and can be adapted for scaled-up synthesis of promising candidates identified during the screening phase. nih.govresearchgate.net

Efficient Optimization: By systematically varying reactants and conditions, these platforms can rapidly identify the optimal reaction conditions for a desired transformation.

Flow chemistry, in particular, offers precise control over reaction parameters and allows for the safe handling of reactive intermediates, making it a powerful tool for the multi-step synthesis of complex pyridine derivatives. researchgate.net The integration of building blocks like this compound into these automated workflows will be a key driver of innovation. researchgate.net

Table 2: Components of an Automated Synthesis Platform

| Component | Function | Relevance to Nicotinaldehyde Synthesis |

| Robotic Liquid Handlers | Precisely dispense reagents and solvents. | Enables high-throughput screening of derivatization reactions. |

| Flow Chemistry Reactors | Perform reactions in continuous-flow tubes or channels. | Allows for rapid optimization, improved safety, and easy scale-up. researchgate.net |

| In-line Analytics (e.g., NMR, MS) | Monitor reaction progress and product purity in real-time. | Facilitates autonomous decision-making and optimization. researchgate.net |

| Automated Purification | Isolate and purify the desired products. | Ensures high-purity compound libraries for subsequent testing. nih.gov |

| Control Software (AI/ML) | Manages the entire workflow, from design to execution and analysis. | Uses algorithms to predict reaction outcomes and design new experiments. youtube.com |

Potential in Advanced Material Science Applications as a Building Block

Functionalized pyridine rings are fundamental components in the field of crystal engineering and advanced materials science, where they act as "tectons" or building blocks for constructing larger, well-defined architectures. researchgate.net The specific arrangement of functional groups on this compound makes it a highly promising candidate for designing new materials with unique properties.

Potential applications include:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and hydroxyl oxygen can coordinate to metal ions, while the aldehyde or its derivatives can be used to link organic struts, forming porous materials for gas storage, separation, and catalysis.

Supramolecular Assemblies: The hydroxyl group is a strong hydrogen bond donor, and the pyridine nitrogen and aldehyde oxygen are acceptors. These sites can direct the self-assembly of molecules into complex, non-covalently bonded structures like liquid crystals or molecularly imprinted polymers (MIPs). kent.ac.uk

Inorganic-Organic Hybrids: This compound can be used to create hybrid materials by reacting with inorganic species, such as lead halides, to form networks with interesting photophysical or electronic properties. rsc.org The coordination modes of the organic building block dictate the final dimensionality and structure of the material. rsc.org

By strategically modifying the core structure of this compound, researchers can engineer building blocks with specific geometries and electronic properties to create a new generation of functional materials. researchgate.netrsc.org

Expanding its Role in Catalysis and Methodological Organic Chemistry

In addition to being a precursor to other molecules, derivatives of this compound have the potential to play a direct role in catalysis. The pyridine scaffold is a cornerstone of many important ligands used in transition metal catalysis.

Future research could explore:

Development of Chiral Ligands: The aldehyde group can be used as a handle to introduce chiral auxiliaries, leading to the synthesis of new chiral ligands. For example, pyridine-oxazoline (PyOX) type ligands, known for their effectiveness in asymmetric catalysis, could be synthesized from such precursors. researchgate.net These ligands are crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry.

Organocatalysis: The functional groups on the ring could be harnessed to create novel organocatalysts that operate without a metal center, aligning with green chemistry principles.

Photoredox Catalysis: Pyridine-based molecules can be designed to have specific photophysical properties, making them suitable as photosensitizers or ligands in photoredox catalysis, an increasingly important area of organic synthesis.

By serving as a modifiable scaffold, this compound provides a platform for developing novel catalytic systems that can enable new chemical transformations and improve the efficiency of existing ones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.